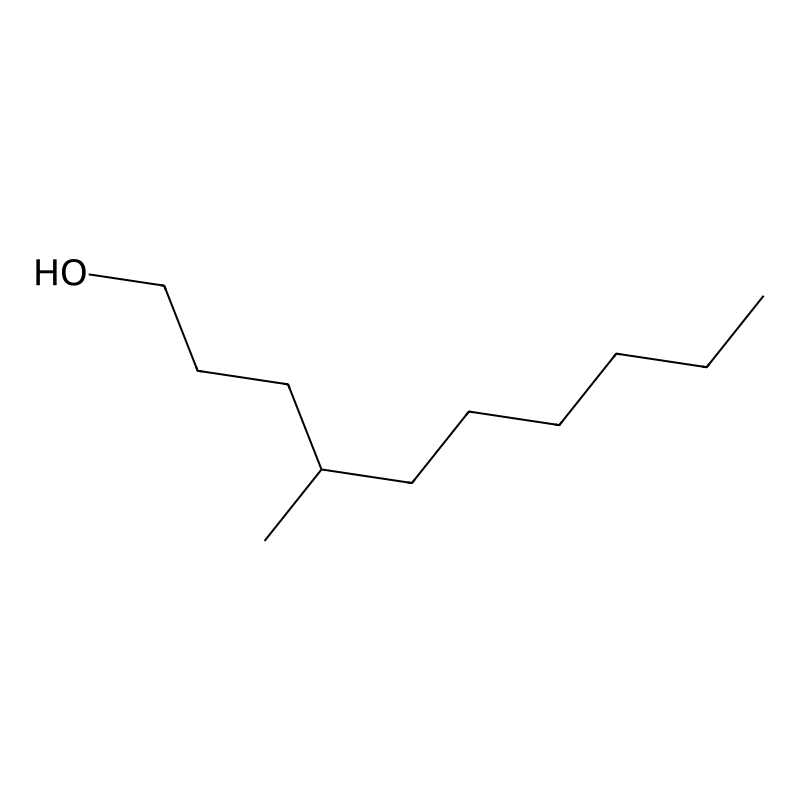4-Methyl-1-decanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Methyl-1-decanol is a branched-chain fatty alcohol with the molecular formula . It features a hydroxy group (-OH) located at the terminal carbon of a decane chain, with a methyl group attached to the fourth carbon. This structure classifies it as a primary alcohol and contributes to its unique properties, including its physical state as a clear, colorless liquid with a characteristic odor. The compound is less dense than water and is insoluble in aqueous solutions.
- Oxidation: Primary alcohols like 4-methyl-1-decanol can be oxidized to aldehydes and subsequently to carboxylic acids. For instance, using oxidizing agents such as potassium dichromate or chromium trioxide can convert it to 4-methyl-decanoic acid.
- Esterification: The alcohol can react with carboxylic acids to form esters. This reaction typically occurs in the presence of an acid catalyst, yielding esters that have applications in fragrances and flavorings.
- Dehydration: Under acidic conditions, 4-methyl-1-decanol can lose water to form alkenes, which can further undergo polymerization or other reactions.
Research indicates that fatty alcohols like 4-methyl-1-decanol exhibit various biological activities. These compounds have been studied for their potential use as:
- Antimicrobial agents: Some studies suggest that fatty alcohols possess antibacterial properties, making them suitable for use in personal care products and disinfectants.
- Penetration enhancers: Due to their ability to permeate biological membranes, fatty alcohols are investigated as penetration enhancers in transdermal drug delivery systems.
4-Methyl-1-decanol can be synthesized through several methods:
- Hydrogenation of fatty acids: The compound can be produced by the hydrogenation of 4-methyl-decanoic acid in the presence of metal catalysts such as palladium or nickel.
- Ziegler process: This method involves the reaction of trialkylaluminum compounds with carbon monoxide and water under specific conditions to yield branched-chain fatty alcohols.
- Reduction of ketones: It can also be synthesized by reducing corresponding ketones using lithium aluminum hydride or sodium borohydride.
4-Methyl-1-decanol has several applications across various industries:
- Cosmetics and Personal Care: Its emollient properties make it a valuable ingredient in lotions, creams, and other cosmetic products.
- Surfactants: The compound is used in the formulation of surfactants for cleaning products due to its ability to reduce surface tension.
- Industrial Solvents: It serves as a solvent in various chemical processes and formulations.
Interaction studies involving 4-methyl-1-decanol have highlighted its compatibility with other compounds in formulations. Research indicates that it can enhance the solubility and stability of certain active ingredients when used in cosmetic formulations. Additionally, its interaction with biological membranes has been studied to evaluate its efficacy as a penetration enhancer.
4-Methyl-1-decanol belongs to a broader class of fatty alcohols. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| 1-Decanol | Straight-chain fatty alcohol; used in biodiesel blends. | |
| 2-Methyl-1-octanol | Branched-chain; used in fragrances and flavors. | |
| 3-Methyl-1-nonanol | Similar structure; used in surfactants and solvents. | |
| 1-Octanol | Straight-chain; used as a solvent and flavoring agent. |
Uniqueness of 4-Methyl-1-decanol
The uniqueness of 4-methyl-1-decanol lies in its branched structure, which influences its physical properties compared to straight-chain alcohols like decanol. This branching often results in lower melting points and higher solubility in organic solvents, making it particularly useful in formulations requiring specific texture or stability characteristics. Additionally, its potential biological activities position it as a candidate for further research in pharmaceutical applications.








